![molecular formula C6H2F4IN B1409087 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine CAS No. 1227594-25-3](/img/structure/B1409087.png)
3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine
Overview
Description
3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine is a pyridine derivative with a fluoride and an iodide at 3- and 4-positions, respectively . This dihalogenated heterocyclic building block is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The synthesis of an antibiotic Eudistomin T involves the Suzuki coupling reaction of 3-fluoro-4-iodopyridine with (2-pivaloylaminophenyl)boronic acid, followed by lithiation to yield the trisubstituted pyridine .Molecular Structure Analysis
This compound contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.406 and a density of 1.391 g/mL at 25 °C .Scientific Research Applications
Synthesis of Poly-Substituted Pyridines
A strategy for synthesizing poly-substituted pyridines, including 3-fluoro and 3-trifluoromethyl pyridines, has been developed through C-F bond breaking of fluoroalkyl groups. This method facilitates high-yield production of 2,6-disubstituted 4-amino pyridines under metal-free conditions (Chen et al., 2010).
Site-Selective Electrophilic Substitutions
Research demonstrates that 2-chloro-6-(trifluoromethyl)pyridine can be converted into its 3-iodo derivative, serving as a starting material for further manipulations involving halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).
Quaternization Studies for Potential Antithyroid Drugs
Fluoroalkylated enaminones, including CF3 and perfluoroalkyl motifs in pharmaceutical agents, have been explored. For example, 3-fluoropyridine and 4-(trifluoromethyl)pyridine were successfully quaternized, suggesting their potential in medicinal chemistry (Timperley et al., 2005).
Trifluoromethyl-substituted Pyridines Synthesis
A method for producing trifluoromethyl-substituted pyridines from iodopyridines using (trifluoromethyl)copper has been developed. This approach is particularly efficient for 2-iodopyridines (Cottet & Schlosser, 2002).
Development of Peptidomimetics
The synthesis of 2,3,4-substituted pyridine derivatives, used as scaffolds in peptidomimetics, includes the production of 3-alkyl-2-fluoro-4-iodo-pyridine derivatives. These compounds demonstrate potential for differentiating between halogen reactivities (Saitton et al., 2004).
Radiotracer Development
A study on 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine explored its synthesis for use in radiotracers, targeting nicotinic acetylcholine receptors. This highlights its application in medical imaging and pharmaceutical research (Horti et al., 1998).
Synthesis of Pesticides
The synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, a crucial fluorine-containing pyridine derivative used in pesticide synthesis, has been reviewed, evaluating different production processes (Xin-xin, 2006).
Mechanism of Action
Target of Action
It’s known that fluoropyridines are generally used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Mode of Action
It’s known that 2-fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
It’s known that fluoropyridines are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of trifluoromethylpyridine derivatives .
Result of Action
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Action Environment
It’s known that the development of fluorinated organic chemicals is becoming an increasingly important research topic due to their unique physical, chemical, and biological properties .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
3-fluoro-4-iodo-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-4-3(11)1-2-12-5(4)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQSATMEOMNOBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260338 | |
Record name | 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201260338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1227594-25-3 | |
Record name | 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227594-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201260338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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